2-Chloro-6-methylnicotinic acid

Description

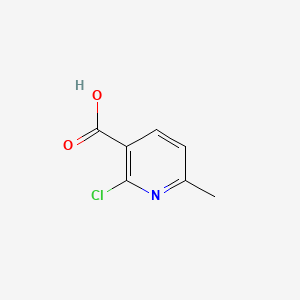

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQXHCHKMFYDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184585 | |

| Record name | 2-Chloro-6-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30529-70-5 | |

| Record name | 2-Chloro-6-methylnicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30529-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methylnicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030529705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methylnicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-6-methylnicotinic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HJ6V3KP7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Compound Identification and Physicochemical Properties

An In-depth Technical Guide to 2-Chloro-6-methylnicotinic Acid (CAS 30529-70-5): A Cornerstone Intermediate for Synthesis

Abstract: This technical guide provides a comprehensive overview of this compound (CAS 30529-70-5), a pivotal heterocyclic building block in modern organic synthesis. We will delve into its fundamental physicochemical properties, established synthesis protocols, and characteristic chemical reactivity. The core of this document focuses on the strategic application of this molecule in pharmaceutical and agrochemical research and development, with a particular emphasis on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, safety and handling procedures, and visual diagrams of key chemical transformations are provided to support researchers, scientists, and drug development professionals in leveraging this versatile intermediate.

This compound, also known by its IUPAC name 2-chloro-6-methylpyridine-3-carboxylic acid, is a substituted pyridine derivative.[1][2] The strategic placement of the chloro, methyl, and carboxylic acid groups on the pyridine ring imparts a unique reactivity profile, making it a valuable precursor for a wide range of more complex molecules.[3] Its identity and core properties are summarized below.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

|---|---|

| CAS Number | 30529-70-5[1] |

| IUPAC Name | 2-chloro-6-methylpyridine-3-carboxylic acid[1][4] |

| Synonyms | 2-Chloro-6-methyl-3-pyridinecarboxylic acid[5][6] |

| Molecular Formula | C₇H₆ClNO₂[1][3][6] |

| Molecular Weight | 171.58 g/mol [1][3] |

| InChI Key | ACQXHCHKMFYDPM-UHFFFAOYSA-N[2][4] |

| SMILES | CC1=NC(=C(C=C1)C(=O)O)Cl[2] |

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | White to pale/light yellow or beige crystalline powder | [3][7][8] |

| Melting Point | 151 - 161 °C | [3][7] |

| Boiling Point | 163 °C at 22 mmHg | [2][3] |

| Purity | ≥98% (Typical) | [3][6] |

| Storage | Store at room temperature in a dry, cool, well-ventilated place |[3][5][6] |

Synthesis and Manufacturing

The most direct and commonly cited laboratory-scale synthesis of this compound involves the chlorination of its hydroxylated precursor, 2-Hydroxy-6-methyl-nicotinic acid. This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

Workflow for Synthesis via Chlorination

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis from 2-Hydroxy-6-methyl-nicotinic acid[9]

-

Reaction Setup: In a suitable reaction vessel, charge 2-Hydroxy-6-methyl-nicotinic acid (1 equivalent, e.g., 3.6 g, 0.02 mol).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) in excess (e.g., 10 mL).

-

Heating: Heat the reaction mixture to 125°C and maintain this temperature for 2 hours. Monitor the reaction progress if desired.

-

Quenching: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

-

Isolation: A solid precipitate will form. Collect the solid product by filtration.

-

Purification: Purify the crude solid by recrystallization from aqueous ethanol. This process yields fine, colorless needles of this compound. A typical yield for this process is around 72%.[9]

Causality Insight: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It reacts with the hydroxyl group of the hydroxypyridine (which exists in tautomeric equilibrium with its pyridone form), replacing it with a chlorine atom to form the more synthetically versatile chloro-substituted product. Heating is necessary to overcome the activation energy of this transformation.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the distinct reactivity of its three functional components: the carboxylic acid, the C2-chloro substituent, and the pyridine ring itself.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety readily undergoes standard transformations such as esterification and amidation. The conversion to an amide is particularly relevant for creating derivatives for biological screening.

Protocol: Synthesis of 2-Chloro-6-methylnicotinamide [10]

-

Acid Chloride Formation: Stir a mixture of this compound (1 equivalent, e.g., 5.0 g, 29 mmol) and oxalyl chloride ((COCl)₂) (1.5 equivalents, e.g., 3.8 mL, 44 mmol) in dichloromethane (DCM, 30 mL) at room temperature (20°C) for 2 hours.

-

Solvent Removal: Concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride, yielding the crude acid chloride.

-

Amidation: Dissolve the residue in tetrahydrofuran (THF, 30 mL) and add ammonium hydroxide (NH₄OH, 30 mL). Stir the mixture at room temperature for 2 hours.

-

Isolation: The resulting mixture can be filtered, and the filtrate concentrated under reduced pressure to yield the title compound, 2-chloro-6-methylnicotinamide.

Caption: Amide formation from this compound.

Reactions of the 2-Chloro Group: A Gateway to C-C Bond Formation

The chlorine atom at the 2-position of the pyridine ring is the molecule's most valuable handle for diversification. It is susceptible to nucleophilic substitution and, most importantly, serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions.[11] These reactions are foundational in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds.[12]

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming a C-C bond between the pyridine core and various aryl or vinyl groups.[13] While bromo-substituted pyridines are generally more reactive, the more cost-effective 2-chloro analog is a viable substrate, often requiring more robust catalytic systems.[11]

-

Mechanism Insight: The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the pyridine ring. This is often the rate-determining step and is slower for chloro-substrates compared to bromo- or iodo-substrates due to the higher C-Cl bond strength.[14] This step is followed by transmetallation with an organoboron reagent (e.g., a boronic acid) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[14]

-

Experimental Considerations: To achieve good yields with 2-chloro-pyridines, reaction conditions may need to be optimized. This often involves using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands), higher reaction temperatures, and stronger bases compared to reactions with their bromo counterparts.[11]

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Applications in Research and Development

This compound is not typically an end-product but rather a critical intermediate for building more complex, high-value molecules.[3]

-

Pharmaceutical Development: This compound is a key building block in the synthesis of various pharmaceuticals.[3] Its structure is integral to creating novel drug candidates, including those targeting neurological disorders.[3] The ability to functionalize the 2-position via cross-coupling allows for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs. Related 1,7-naphthyridine structures, synthesized using palladium-catalyzed reactions, have been identified as potent and selective inhibitors of phosphodiesterase type 4D (PDE4D), a target for treating asthma.[15]

-

Agrochemical Chemistry: The chloropyridine scaffold is prevalent in agrochemicals. This compound and its derivatives are used in the formulation of herbicides and pesticides.[3] The broader class of chloronicotinic acids serves as intermediates for major bioactive compounds, highlighting the importance of this structural motif in crop protection.[16]

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant.

Table 3: GHS Hazard Information and Safety Precautions

| Category | Details |

|---|---|

| GHS Classification | Skin Irritation (Category 2) , H315: Causes skin irritation.[1][5]Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[1][5]Specific target organ toxicity — single exposure (Category 3) , H335: May cause respiratory irritation.[1][5] |

| Signal Word | Warning[1][5] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (safety glasses/face shield).[5][17][18] |

| Handling | Use only outdoors or in a well-ventilated area.[5] Avoid breathing dust, mist, or spray.[5] Wash hands and skin thoroughly after handling.[5] Handle in accordance with good industrial hygiene and safety procedures.[5] |

| Storage | Keep container tightly closed when not in use.[5] Store in a dry, cool, and well-ventilated area.[5][8] Some suppliers recommend keeping contents under an inert gas.[5] |

| Fire Hazards | The compound is not considered a significant fire risk, but containers may burn.[17] Thermal decomposition can generate toxic and irritating gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[5][8] |

| Incompatibilities | Strong oxidizing agents.[5] |

Conclusion

This compound (CAS 30529-70-5) is a highly valuable and versatile intermediate for chemical synthesis. Its well-defined reactivity, particularly the capacity for functionalization at both the carboxylic acid group and the C2-chloro position, provides a robust platform for molecular diversification. Its demonstrated utility as a building block in the synthesis of pharmaceutical and agrochemical compounds underscores its importance to the research and development community. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables scientists to effectively harness this compound for the creation of novel and impactful molecules.

References

- 1. This compound | C7H6ClNO2 | CID 121724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 30529-70-5 [sigmaaldrich.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. prepchem.com [prepchem.com]

- 10. 2-CHLORO-6-METHYLNICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Chloronicotinic Acid: Applications in Pesticides and its Biosynthesis by Amidase-Catalyzed Hydrolysis_Chemicalbook [chemicalbook.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. aaronchem.com [aaronchem.com]

A Spectroscopic Blueprint of 2-Chloro-6-methylnicotinic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Chloro-6-methylnicotinic acid, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical and practical insights into the structural elucidation of this compound using a suite of spectroscopic techniques. While experimentally verified spectra are referenced where available, this guide also leverages established principles of spectroscopy and data from analogous structures to present a robust predictive analysis.

Molecular Structure and Key Features

This compound possesses a substituted pyridine ring, a synthetically versatile scaffold. The strategic placement of a chloro group at the 2-position, a methyl group at the 6-position, and a carboxylic acid at the 3-position imparts distinct electronic and steric properties that are reflected in its spectroscopic signatures.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A solid sample of this compound is placed directly on the diamond crystal of an ATR-FTIR spectrometer. A background spectrum of the clean crystal is first recorded. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Causality: The ATR technique is favored for its minimal sample preparation and the ability to analyze solid samples directly. The incident infrared beam penetrates a short distance into the sample, and the resulting attenuated beam provides a high-quality spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is predicted to exhibit the following key absorption bands:

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~1700 | Strong | C=O stretch | Carboxylic Acid |

| ~1600, ~1560, ~1470 | Medium-Strong | C=C and C=N stretching | Pyridine Ring |

| ~2950 | Medium-Weak | C-H stretch (sp³) | Methyl Group |

| ~1450, ~1380 | Medium | C-H bend (sp³) | Methyl Group |

| ~830 | Medium | C-Cl stretch | Chloro Group |

-

Expert Insight: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer in the solid state. The C=O stretching frequency may be slightly lower than that of a simple alkyl carboxylic acid due to conjugation with the pyridine ring. The pyridine ring vibrations are often complex and appear as a series of sharp to medium bands in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃), containing a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). The sample is placed in a 5 mm NMR tube and analyzed using a 400 MHz or higher field NMR spectrometer.

-

Causality: DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and for its exchangeable proton signal from residual water, which can be useful for identifying the acidic proton of the carboxylic acid. High-field magnets provide better signal dispersion and resolution.

The ¹H NMR spectrum of this compound is predicted to show three distinct signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet, Broad | 1H | -COOH |

| ~8.2 | Doublet | 1H | H-4 |

| ~7.4 | Doublet | 1H | H-5 |

| ~2.6 | Singlet | 3H | -CH₃ |

-

Expert Insight: The carboxylic acid proton is expected to be highly deshielded and may appear as a broad singlet due to hydrogen bonding and exchange with any trace water in the solvent. The two aromatic protons (H-4 and H-5) will appear as doublets due to coupling with each other. The downfield shift of H-4 is attributed to the anisotropic effect of the adjacent carboxylic acid group. The methyl group protons will appear as a sharp singlet as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

The same sample prepared for ¹H NMR analysis can be used for ¹³C NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

-

Causality: Proton decoupling removes the splitting of carbon signals by attached protons, making the spectrum easier to interpret and improving the signal-to-noise ratio.

The ¹³C NMR spectrum of this compound is predicted to display seven unique carbon signals:

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~160 | C-6 |

| ~150 | C-2 |

| ~140 | C-4 |

| ~125 | C-3 |

| ~122 | C-5 |

| ~24 | -CH₃ |

-

Expert Insight: The carboxylic acid carbonyl carbon is the most deshielded carbon and will appear furthest downfield. The carbons directly attached to the electronegative nitrogen and chlorine atoms (C-2 and C-6) will also be significantly downfield. The methyl carbon will be the most upfield signal. The assignments of the aromatic carbons can be confirmed using advanced 2D NMR techniques such as HSQC and HMBC.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm the molecular formula and deduce structural features.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A dilute solution of this compound in a volatile solvent is introduced into the mass spectrometer. In the ionization chamber, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z).

-

Causality: EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. This fragmentation is often predictable and provides valuable structural information.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak and several key fragment ions.

| m/z (predicted) | Ion |

| 171/173 | [M]⁺˙ (Molecular Ion) |

| 126/128 | [M - COOH]⁺ |

| 136 | [M - Cl]⁺ |

| 156/158 | [M - CH₃]⁺ |

-

Expert Insight: The molecular ion peak will appear as a pair of peaks at m/z 171 and 173 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).[1] The base peak is likely to be the result of the loss of the carboxylic acid group, a common fragmentation pathway for nicotinic acids, leading to a stable pyridyl cation.

Visualization of Key Fragmentation Pathways

References

2-Chloro-6-methylnicotinic acid molecular structure and weight

An In-Depth Technical Guide to 2-Chloro-6-methylnicotinic Acid: Structure, Properties, and Synthetic Utility

Abstract

This compound is a substituted pyridine derivative that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its unique structural arrangement, featuring a carboxylic acid, a methyl group, and a chlorine atom on the pyridine ring, imparts specific reactivity that is highly valued in the fields of pharmaceutical and agrochemical development. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, established synthetic protocols, and key applications, offering a technical resource for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Structural Characteristics

This compound, with the CAS Number 30529-70-5, is a solid substance typically appearing as a pale yellow to white crystalline powder.[1][2][3] The strategic placement of its functional groups is fundamental to its utility as a chemical building block. The chlorine atom at the 2-position activates the ring for nucleophilic substitution, while the carboxylic acid at the 3-position and the methyl group at the 6-position provide additional sites for chemical modification.

Molecular Structure

The molecular structure of this compound is defined by a pyridine ring substituted at the 2, 3, and 6 positions.

Caption: Molecular structure of this compound.

Core Properties

A summary of the essential physicochemical properties is provided below. These values are critical for designing reaction conditions and for purification protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₂ | [1][4][5] |

| Molecular Weight | 171.58 g/mol | [1][4][5] |

| IUPAC Name | 2-chloro-6-methylpyridine-3-carboxylic acid | [4][6] |

| CAS Number | 30529-70-5 | [1][4] |

| Appearance | Pale to reddish yellow powder | [1] |

| Melting Point | 151 - 161 °C | [1][3] |

| Boiling Point | 163 °C at 22 mmHg | [1] |

| Purity | Typically ≥97-98% | [1] |

Synthesis and Chemical Reactivity

The synthesis of this compound is most commonly achieved through the chlorination of its corresponding hydroxyl precursor. This transformation is a standard and efficient method for introducing a halogen to the pyridine ring, which then serves as a versatile handle for subsequent reactions.

Synthetic Workflow: From Hydroxy to Chloro Derivative

The primary route involves the reaction of 2-Hydroxy-6-methyl-nicotinic acid with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃). The hydroxyl group, being a poor leaving group, is converted into a better leaving group by the phosphorus oxychloride, facilitating nucleophilic substitution by the chloride ion.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 2-Hydroxy-6-methyl-nicotinic acid

This protocol is based on established laboratory procedures for the chlorination of hydroxypyridines.[7]

Materials:

-

2-Hydroxy-6-methyl-nicotinic acid

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Aqueous ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 2-Hydroxy-6-methyl-nicotinic acid (0.02 mol) with phosphorus oxychloride (10 ml).

-

Heating: Heat the reaction mixture to 125 °C for 2 hours. The mixture should be stirred if possible. The rationale for this elevated temperature is to provide sufficient energy to overcome the activation barrier for the chlorination reaction.

-

Workup: After the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker. This step quenches the excess reactive phosphorus oxychloride.

-

Isolation: The solid product will precipitate out of the cold aqueous solution. Collect the solid by vacuum filtration.

-

Purification: Recrystallize the crude solid from aqueous ethanol to yield the final product as colorless needles.[7] This step is crucial for removing any unreacted starting material and inorganic byproducts.

Applications in Drug Development and Agrochemicals

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in its ability to participate in cross-coupling reactions and nucleophilic substitutions, allowing for the construction of more complex molecular architectures.

-

Pharmaceutical Development: This compound is a key building block in the synthesis of various pharmaceuticals. The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols) or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-N, C-O, C-S, or C-C bonds. These reactions are fundamental in creating libraries of compounds for screening, particularly for agents targeting neurological disorders.[1] For instance, it is a reactant in the synthesis of 2-chloro-6-methylnicotinamide, another useful intermediate.[8]

-

Agricultural Chemistry: In the agrochemical sector, it is utilized in the development of novel herbicides and pesticides.[1] The pyridine core is a common scaffold in bioactive molecules, and the specific substitution pattern of this acid allows for the fine-tuning of a compound's efficacy and selectivity for its biological target, while also influencing its environmental persistence.[1]

Safety, Handling, and Storage

Due to its chemical reactivity, proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

The compound is classified with the following GHS hazard statements:

Recommended Handling and Storage Protocol

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.

Handling:

-

Use the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10]

-

Avoid direct contact with skin and eyes.[9] In case of contact, rinse the affected area immediately with plenty of water.[2][11]

-

Wash hands thoroughly with soap and water after handling.[9][10]

Storage:

-

Store at room temperature in a dry, cool, and well-ventilated place.[1][5][9]

-

Keep the container tightly sealed to prevent moisture absorption and contamination.[9]

Conclusion

This compound is a versatile and valuable chemical intermediate. Its well-defined structure and predictable reactivity make it a reliable building block for synthesizing a wide range of target molecules in the pharmaceutical and agricultural industries. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is paramount for its effective and safe utilization in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | C7H6ClNO2 | CID 121724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 30529-70-5 [sigmaaldrich.com]

- 7. prepchem.com [prepchem.com]

- 8. 2-CHLORO-6-METHYLNICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safety and Hazards of 2-Chloro-6-methylnicotinic Acid

This document provides a comprehensive technical overview of the safety protocols and potential hazards associated with 2-Chloro-6-methylnicotinic acid (CAS No: 30529-70-5). It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory or manufacturing setting. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure accuracy and promote a culture of safety and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in the laboratory.

Executive Summary: Hazard Profile

This compound is a solid organic compound primarily used in laboratory chemical synthesis and research.[1] While extensive toxicological data is not available, the compound is classified as a hazardous substance according to the Globally Harmonized System (GHS). The primary hazards are significant irritation to the skin, eyes, and respiratory tract.[1][2][3] Proper handling, appropriate personal protective equipment (PPE), and adherence to established emergency protocols are critical to mitigate risks associated with its use. Thermal decomposition can produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[1][4]

GHS Hazard Identification and Classification

Understanding the GHS classification is the foundational step in risk assessment. This compound is consistently classified by multiple suppliers and regulatory bodies with the following hazards.

GHS Label Elements:

Hazard Statements:

Precautionary Statements (Selected): A comprehensive list of precautionary statements is available on the substance's Safety Data Sheet (SDS). Key preventative and response statements include:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6][7]

Hazard Identification & Mitigation Workflow

The following diagram illustrates the logical workflow from hazard recognition to the implementation of appropriate safety measures.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. This compound | C7H6ClNO2 | CID 121724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. This compound | 30529-70-5 [sigmaaldrich.com]

- 6. aaronchem.com [aaronchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methylnicotinic Acid from 2-Methyl-5-ethylpyridine

This guide provides a comprehensive overview of the synthetic pathway for producing 2-Chloro-6-methylnicotinic acid, a key intermediate in the pharmaceutical industry, notably in the synthesis of antiviral drugs like Nevirapine.[1][2][3][4] The synthesis commences with the readily available starting material, 2-methyl-5-ethylpyridine. The process involves a two-step reaction sequence: the selective oxidation of the ethyl group to a carboxylic acid, followed by the chlorination of the pyridine ring. This document will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the critical parameters that ensure a high-yield and high-purity synthesis.

Strategic Overview of the Synthetic Pathway

The transformation of 2-methyl-5-ethylpyridine to this compound is a well-established route that hinges on two pivotal chemical reactions. The initial step focuses on the selective oxidation of the ethyl side chain at the 5-position of the pyridine ring to a carboxylic acid, yielding 6-methylnicotinic acid. The subsequent step involves the chlorination of the 2-position of the pyridine ring to afford the final product.

Caption: Overall synthetic workflow from 2-methyl-5-ethylpyridine.

Part 1: Selective Oxidation of 2-Methyl-5-ethylpyridine

The selective oxidation of the ethyl group in 2-methyl-5-ethylpyridine to a carboxylic acid is the cornerstone of this synthesis. The methyl group at the 2-position remains intact due to the directing effects of the pyridine nitrogen and the reaction conditions employed. Several oxidizing agents can be utilized for this transformation, with nitric acid in the presence of sulfuric acid being a common and effective choice.[5][6][7][8][9]

Causality of Experimental Choices

The use of a strong oxidizing agent like nitric acid is essential to cleave the carbon-carbon bond of the ethyl group and form the carboxylic acid. Sulfuric acid serves multiple roles in this reaction. It protonates the pyridine nitrogen, rendering the ring more resistant to oxidation. Additionally, it acts as a dehydrating agent, which can be crucial for driving the reaction to completion. The reaction temperature is a critical parameter that must be carefully controlled to ensure selective oxidation of the ethyl group without significant degradation of the starting material or product.

Experimental Protocol: Synthesis of 6-Methylnicotinic Acid

The following protocol is a representative example of the oxidation of 2-methyl-5-ethylpyridine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methyl-5-ethylpyridine | 121.18 | 121.2 g | 1.0 |

| Sulfuric Acid (98%) | 98.08 | 294.2 g | 3.0 |

| Nitric Acid (65%) | 63.01 | 384.6 g | 4.0 |

| Ammonium Vanadate | 116.98 | 0.5 g | 0.004 |

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, dropping funnel, and a distillation setup, carefully add sulfuric acid and ammonium vanadate.

-

Cool the mixture in an ice bath and slowly add 2-methyl-5-ethylpyridine while maintaining the temperature below 20°C.

-

Heat the reaction mixture to 150-160°C.

-

Add nitric acid dropwise over a period of 5-6 hours, ensuring that the temperature remains within the specified range.[5] During the addition, water and excess nitric acid will distill off.

-

After the addition is complete, continue heating for an additional hour to ensure the reaction goes to completion.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Adjust the pH of the solution to approximately 3-4 with a concentrated sodium hydroxide solution to precipitate the 6-methylnicotinic acid.

-

Filter the precipitate, wash it with cold water, and dry it under vacuum to obtain the crude product.

-

Recrystallization from a suitable solvent, such as ethanol or water, can be performed for further purification.

Part 2: Chlorination of 6-Methylnicotinic Acid

The second step of the synthesis involves the chlorination of the 2-position of the 6-methylnicotinic acid. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[10] The reaction proceeds via the formation of an intermediate that is more susceptible to nucleophilic attack by a chloride ion.

Mechanistic Insights

The chlorination of pyridines often requires harsh conditions due to the electron-deficient nature of the pyridine ring. In this case, the carboxylic acid group can first react with the chlorinating agent to form an acyl chloride or a related activated species. This activation facilitates the subsequent chlorination of the pyridine ring at the 2-position.

Caption: Simplified mechanism of the chlorination step.

Experimental Protocol: Synthesis of this compound

The following protocol outlines a typical procedure for the chlorination of 6-methylnicotinic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Methylnicotinic Acid | 137.14 | 13.7 g | 0.1 |

| Phosphorus Oxychloride | 153.33 | 46.0 g (30 mL) | 0.3 |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place 6-methylnicotinic acid.

-

Carefully add phosphorus oxychloride to the flask.

-

Heat the reaction mixture to reflux (approximately 105-110°C) and maintain it for 3-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

The this compound will precipitate out of the solution.

-

Filter the solid, wash it thoroughly with cold water to remove any residual phosphorus-containing acids, and dry it under vacuum.

-

The crude product can be recrystallized from a suitable solvent, such as aqueous ethanol, to obtain a purified product. A yield of around 72% can be expected.[10]

Conclusion

The synthesis of this compound from 2-methyl-5-ethylpyridine is a robust and scalable process that is of significant importance in the pharmaceutical industry. By carefully controlling the reaction conditions for both the oxidation and chlorination steps, it is possible to achieve high yields of the desired product. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 5. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]

- 8. EP0128279A2 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]

- 9. JP2002003476A - Method of manufacturing 6-methyl nicotinic acid - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

The Strategic Utility of 2-Chloro-6-methylnicotinic Acid in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Versatile Scaffold

In the landscape of contemporary drug discovery and development, the identification and strategic utilization of versatile chemical scaffolds are paramount to the efficient synthesis of novel therapeutic agents. 2-Chloro-6-methylnicotinic acid, a substituted pyridine derivative, has emerged as a significant building block in medicinal chemistry. Its unique structural arrangement, featuring a reactive chlorine atom at the 2-position, a carboxylic acid at the 3-position, and a methyl group at the 6-position, provides a trifecta of functional handles for chemical modification. This guide delves into the core applications of this compound, offering insights into its role in the synthesis of kinase inhibitors, and its potential in developing antimicrobial and anti-inflammatory agents. We will explore the causality behind experimental choices in its derivatization and provide actionable protocols for its application in research and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 171.58 g/mol | --INVALID-LINK--[1] |

| CAS Number | 30529-70-5 | --INVALID-LINK--[1] |

| Appearance | White to off-white crystalline powder | General knowledge |

| Solubility | Soluble in many organic solvents | General knowledge |

Core Application I: A Cornerstone in Kinase Inhibitor Synthesis

The pyridine core is a well-established pharmacophore in the design of kinase inhibitors, owing to its ability to form critical hydrogen bond interactions within the ATP-binding site of various kinases. This compound serves as a valuable starting material for the synthesis of a range of kinase inhibitors, most notably exemplified by its structural relationship to the potent dual Src/Abl kinase inhibitor, Dasatinib (BMS-354825).[2][3]

The Bcr-Abl Signaling Axis: A Prime Target

Chronic Myeloid Leukemia (CML) is driven by the constitutively active Bcr-Abl fusion protein, a tyrosine kinase that promotes uncontrolled cell proliferation and survival.[4] Dasatinib is a highly effective therapeutic that inhibits Bcr-Abl, along with other kinases such as the SRC family kinases.[4][5] The mechanism of action involves blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and halting the pro-proliferative signaling cascade.[4]

The following diagram illustrates the simplified Bcr-Abl signaling pathway and the point of inhibition by Dasatinib, a key application area for scaffolds derived from 2-chloro-6-methyl-phenyl analogues.

Caption: Bcr-Abl Signaling Pathway and Inhibition by Dasatinib.

Synthetic Strategy: Leveraging the this compound Scaffold

The synthesis of kinase inhibitors like Dasatinib involves the strategic coupling of various heterocyclic systems. This compound provides a key starting point for constructing the core structures of these inhibitors. The chloro group at the 2-position is amenable to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. The carboxylic acid group provides a convenient handle for amide bond formation, a common linkage in many drug molecules.

Core Application II: A Scaffold for Novel Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. Nicotinic acid and its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties. While specific studies on this compound derivatives are emerging, the broader class of nicotinamides shows promise.

Evidence from Related Scaffolds

Recent studies have highlighted the antimicrobial potential of nicotinamide derivatives. For instance, certain 2-chloronicotinamides have shown moderate to high efficacy against various bacterial strains, including Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[6] Furthermore, some nicotinamide derivatives have exhibited potent antifungal activity against Candida albicans, including fluconazole-resistant strains, by disrupting the fungal cell wall.[1]

The following table summarizes the antimicrobial activity of some representative nicotinamide derivatives, indicating the potential for derivatives of this compound.

| Compound | Target Organism | MIC (µM) | Source |

| N-(2-bromophenyl)-2-chloronicotinamide | E. faecalis | 32 | --INVALID-LINK--[6] |

| Nicotinamide Derivative 16g | C. albicans (Fluconazole-resistant) | 0.125–1 µg/mL | --INVALID-LINK--[1] |

| 3-chloro-2-oxo-azetidine-1-yl)nicotinamide derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Moderate to Substantial | --INVALID-LINK--[7] |

Core Application III: A Platform for Anti-inflammatory Drug Discovery

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a key focus of medicinal chemistry. Nicotinic acid itself has known anti-inflammatory properties, and its derivatives are being explored as potential therapeutics.

Insights from Nicotinic Acid Amides

Studies on nicotinoyl amides have demonstrated their potential as anti-inflammatory agents. For example, N-adamantylamide derivatives of nicotinic acid have shown anti-inflammatory effects in experimental models.[8] The mechanism of action for many of these derivatives is still under investigation, but may involve the modulation of inflammatory signaling pathways. The structural features of this compound make it an attractive starting point for the synthesis of novel amides with potentially enhanced anti-inflammatory activity.

Experimental Protocols: A Guide to Synthetic Transformations

The versatility of this compound stems from the reactivity of its functional groups. The following protocols provide a starting point for key synthetic transformations.

Protocol 1: Synthesis of 2-Chloro-6-methylnicotinamide

This protocol details the conversion of the carboxylic acid to a primary amide, a common step in generating bioactive molecules.

Caption: Workflow for the synthesis of 2-Chloro-6-methylnicotinamide.

Step-by-Step Methodology:

-

To a solution of this compound (5.0 g, 29 mmol) in dichloromethane (DCM, 30 mL), add oxalyl chloride ((COCl)₂, 3.8 mL, 44 mmol).

-

Stir the mixture at 20°C for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to yield the crude acid chloride.

-

To the residue, add tetrahydrofuran (THF, 30 mL) and ammonium hydroxide (NH₄OH, 30 mL).

-

Stir the resulting mixture at 20°C for 2 hours.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain 2-Chloro-6-methylnicotinamide.[4]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The chloro group at the 2-position can be substituted using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Step-by-Step Methodology (General Procedure):

-

In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

-

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the mixture to a temperature of 80-100°C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and acidify with an acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield the 2-aryl-6-methylnicotinic acid derivative.[9][10][11]

Conclusion and Future Perspectives

This compound is a chemical scaffold of significant strategic value in medicinal chemistry. Its utility as a precursor for potent kinase inhibitors is well-supported by its structural relationship to approved drugs like Dasatinib. Furthermore, the broader biological activities of nicotinic acid derivatives suggest a promising future for this compound in the development of novel antimicrobial and anti-inflammatory agents. The synthetic accessibility and the reactivity of its functional groups provide a robust platform for the generation of diverse chemical libraries for drug discovery programs. Further exploration of the structure-activity relationships of its derivatives is warranted and is expected to unveil new therapeutic leads.

References

- 1. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 5. pnas.org [pnas.org]

- 6. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. m.youtube.com [m.youtube.com]

A Technical Guide to 2-Chloro-6-methylnicotinic Acid: A Core Intermediate in Modern Agrochemical Synthesis

Authored for Researchers, Scientists, and Agrochemical Development Professionals

Abstract

Chlorinated pyridine carboxylic acids are a cornerstone of modern agrochemical design, serving as versatile scaffolds for a multitude of high-value fungicides, herbicides, and insecticides. Among these, 2-Chloro-6-methylnicotinic acid stands out as a strategic intermediate. Its unique substitution pattern—featuring a reactive chlorine atom at the 2-position for nucleophilic substitution, a carboxylic acid at the 3-position for amide coupling, and a methyl group at the 6-position for modulating electronic properties and metabolic stability—makes it a valuable building block. This technical guide provides an in-depth exploration of the synthesis of this compound, elucidates its primary application in the formation of fungicidal carboxamides, and uses the synthesis of the major fungicide Boscalid as an authoritative case study to demonstrate the synthetic principles involved.

The Strategic Importance of Chlorinated Nicotinic Acids in Agrochemicals

The pyridine ring is a privileged structure in bio-active molecule discovery. Its inclusion in a molecule can enhance water solubility, improve membrane penetration, and provide a key site for metabolic activity or resistance to degradation. The strategic placement of functional groups dramatically influences the final product's mode of action and efficacy.

Specifically, the 2-chloronicotinic acid framework is central to a class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides disrupt the fungal mitochondrial respiratory chain, a mode of action critical for controlling a wide range of plant pathogens. The synthesis of these active ingredients almost invariably relies on a robust amide bond formation between the nicotinic acid moiety and a carefully selected aniline derivative.

While many commercial products are derived from 2-chloronicotinic acid, the methylated analogue, this compound, offers a distinct advantage. The addition of the C6-methyl group can:

-

Enhance Efficacy: By altering the steric and electronic profile, the methyl group can improve binding affinity to the target enzyme.

-

Modify Selectivity: It can fine-tune the molecule's activity spectrum, potentially increasing its effectiveness against specific pathogens while reducing off-target effects.

-

Improve Metabolic Stability: The methyl group can block sites of oxidative metabolism, potentially leading to longer-lasting protection in the field.

This guide will focus on the synthesis and utility of this methylated intermediate.

Synthesis of the this compound Intermediate

A reliable and efficient synthesis of the core intermediate is paramount for any large-scale agrochemical production. A common and effective laboratory-scale method involves the chlorination of the corresponding hydroxy-pyridine precursor.

Synthetic Pathway Rationale

The conversion of a 2-hydroxypyridine to a 2-chloropyridine is a classic transformation. 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomer. Direct chlorination is difficult, but the use of a potent chlorinating agent like phosphorus oxychloride (POCl₃) provides an effective route. The reaction proceeds via the formation of a phosphate ester intermediate, which renders the 2-position highly susceptible to nucleophilic attack by a chloride ion, driving the reaction to completion.

Visualizing the Synthesis Workflow

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on established laboratory procedures for the chlorination of hydroxypyridines.[1]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 2-Hydroxy-6-methyl-nicotinic acid (e.g., 3.6 g, 0.02 mol).

-

Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, e.g., 10 mL) to the flask. The mixture will form a slurry.

-

Heating: Heat the reaction mixture to 125 °C using an appropriate heating mantle. Maintain this temperature for 2 hours. The solid will gradually dissolve as the reaction proceeds.

-

Causality Insight: Heating is critical to provide the activation energy for the formation of the phosphate ester intermediate and the subsequent substitution. The 2-hour duration ensures the reaction proceeds to completion.

-

-

Work-up: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a beaker of crushed ice with stirring. This will quench the excess POCl₃ in a highly exothermic reaction.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Purification: Recrystallize the crude solid from aqueous ethanol to yield pure this compound as colorless needles. A typical yield for this process is around 72%.[1]

Application in Agrochemical Synthesis: The Amide Coupling Reaction

The carboxylic acid moiety of this compound is its key handle for constructing the final agrochemical. The most important reaction is the formation of an amide bond with an aniline or other amine, a reaction that forms the backbone of numerous fungicides.

The Core Reaction: Nicotinamide Formation

To form the amide, the carboxylic acid must first be activated. A common laboratory method involves converting the carboxylic acid to a more reactive acid chloride using a reagent like oxalyl chloride or thionyl chloride. This highly reactive intermediate can then be readily coupled with an amine.

Detailed Experimental Protocol: Synthesis of 2-Chloro-6-methylnicotinamide

This protocol demonstrates the fundamental two-stage activation and coupling process.[2]

-

Acid Chloride Formation (Activation):

-

In a dry flask under an inert atmosphere, suspend this compound (e.g., 5.0 g, 29 mmol) in a dry solvent such as dichloromethane (DCM, 30 mL).

-

Slowly add oxalyl chloride ((COCl)₂, e.g., 3.8 mL, 44 mmol) to the suspension at room temperature (20 °C).

-

Stir the mixture for 2 hours. The evolution of gas (HCl and CO) will be observed as the acid chloride is formed.

-

Causality Insight: Oxalyl chloride is an excellent choice for this activation as its byproducts are gaseous, simplifying the work-up. The reaction is typically run at room temperature to avoid side reactions.

-

-

Amide Formation (Coupling):

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride, yielding the crude 2-chloro-6-methylnicotinoyl chloride.

-

Dissolve the residue in a suitable solvent like tetrahydrofuran (THF, 30 mL).

-

Slowly add a solution of ammonium hydroxide (e.g., 30 mL) to the THF solution at 20 °C and stir for 2 hours.

-

Causality Insight: The amine (in this case, ammonia) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride to form the stable amide bond.

-

-

Work-up and Isolation:

-

Filter the resulting mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-chloro-6-methylnicotinamide. Further purification can be achieved by recrystallization or column chromatography.

-

Case Study: Synthesis of the Fungicide Boscalid

To fully appreciate the industrial significance of this chemistry, we can examine the synthesis of Boscalid, a leading SDHI fungicide. Boscalid is formally derived from 2-chloronicotinic acid , the non-methylated analogue of our topic intermediate.[3][4] The synthetic logic, however, is identical and provides an authoritative blueprint for how this compound is used to create complex anilide fungicides.

The key transformation is the coupling of 2-chloronicotinoyl chloride with a specialized aniline, 2-amino-4'-chlorobiphenyl.[5][6]

Caption: Core synthetic step for the fungicide Boscalid.

This reaction highlights the industrial application:

-

Activation: 2-chloronicotinic acid is converted to its acid chloride.

-

Coupling: The acid chloride is reacted with the pre-synthesized aniline derivative in a suitable solvent like xylene to form the final active ingredient.[5]

A hypothetical synthesis of a "6-methyl-boscalid" analogue would follow the exact same pathway, substituting this compound in the initial activation step. The principles of activation and nucleophilic acyl substitution remain the authoritative guide for its application.

Data Summary and Comparison

The choice of reagents and conditions is critical for optimizing yield and purity in synthesis. While large-scale industrial data is proprietary, we can summarize typical laboratory-scale parameters.

| Intermediate/Product | Starting Material | Key Reagents | Solvent | Conditions | Typical Yield | Reference |

| This compound | 2-Hydroxy-6-methylnicotinic acid | POCl₃ | None (neat) | 125 °C, 2h | 72% | [1] |

| 2-Chloro-6-methylnicotinamide | This compound | (COCl)₂, NH₄OH | DCM, THF | 20 °C | Not specified | [2] |

| Boscalid | 2-Chloronicotinic acid | SOCl₂, 2-Amino-4'-chlorobiphenyl | Xylene | Elevated Temp. | High | [5][6] |

Conclusion

This compound is a high-value intermediate whose strategic importance lies in its direct application to the synthesis of advanced agrochemicals. Its preparation via chlorination of the corresponding hydroxypyridine is a robust and well-understood process. The core utility of this intermediate is realized through the activation of its carboxylic acid group, typically to an acid chloride, followed by amide coupling with functionalized anilines or other amines. This reaction sequence, authoritatively demonstrated by the industrial synthesis of the fungicide Boscalid, is the primary pathway through which this compound is converted into potent, next-generation crop protection agents. The presence of the 6-methyl group provides a critical tool for scientists to modulate the biological activity, selectivity, and metabolic profile of the final products, ensuring the continued relevance of this intermediate in the discovery pipeline.

References

- 1. prepchem.com [prepchem.com]

- 2. 2-CHLORO-6-METHYLNICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. Boscalid - Wikipedia [en.wikipedia.org]

- 4. Boscalid | C18H12Cl2N2O | CID 213013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2018024145A1 - Process for preparing boscalid - Google Patents [patents.google.com]

- 6. WO2017193619A1 - Process for preparing boscalid - Google Patents [patents.google.com]

A Technical Guide to Elucidating the Degradation Pathway of 2-Chloro-6-methylnicotinic Acid

Abstract

2-Chloro-6-methylnicotinic acid is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Understanding its environmental fate and degradation is crucial for comprehensive risk assessment and the development of effective remediation strategies. This technical guide outlines a systematic and scientifically rigorous approach to elucidating the biotic and abiotic degradation pathways of this compound. Given the limited direct literature on its degradation, this document synthesizes knowledge from related chemical structures—chlorinated pyridines and nicotinic acid derivatives—to propose plausible degradation routes and detail the experimental methodologies required for their validation. This guide is intended for researchers, environmental scientists, and drug development professionals engaged in the study of xenobiotic metabolism and environmental chemistry.

Introduction and Postulated Degradation Pathways

This compound (CMNA) is a substituted pyridine carboxylic acid. Its structure, featuring a chlorinated pyridine ring, a carboxyl group, and a methyl group, suggests several potential points of enzymatic or chemical attack. The environmental degradation of such a molecule can proceed through two primary routes: abiotic processes, such as hydrolysis and photolysis, and biotic processes, primarily microbial metabolism.

Plausible Abiotic Degradation Pathways

Abiotic degradation is governed by the chemical stability of the molecule under various environmental conditions.

-

Hydrolysis: The carbon-chlorine bond on the pyridine ring is a potential site for nucleophilic substitution by water. This reaction can be influenced by pH and temperature. The hydrolysis of α-chloro-substituted pyridones is enhanced by zwitterionic character, suggesting that the protonation state of the carboxylic acid and the pyridine nitrogen could influence the rate of chlorine displacement.[1] Under neutral or acidic conditions, this may lead to the formation of 2-hydroxy-6-methylnicotinic acid. This process is generally pseudo-first-order under buffered environmental conditions.[2]

-

Photolysis: Pyridine and its derivatives can undergo photodegradation when exposed to ultraviolet (UV) radiation, a component of sunlight.[3][4][5] For related compounds like 6-chloronicotinic acid, direct photolysis with UVA light has shown limited degradation, but photocatalytic degradation (e.g., with TiO₂) is effective, leading to hydroxylation and mineralization.[6][7] Therefore, direct photolysis of CMNA in clear water or on soil surfaces is a possible but likely slow degradation route, while photocatalysis could significantly accelerate it.[8]

Plausible Biotic Degradation Pathways

Microbial degradation is often the most significant route for the breakdown of organic pollutants in the environment.[9] Based on known pathways for nicotinic acid and chlorinated aromatic compounds, we can hypothesize the following initial steps for CMNA:

-

Initial Attack on the Pyridine Ring:

-

Hydroxylation: This is a common initial step in the aerobic degradation of pyridine derivatives.[9] Bacteria have been isolated that degrade 6-methylnicotinic acid, with evidence suggesting the first step is hydroxylation at the C2 position.[10] This would displace the chlorine atom to form 2-hydroxy-6-methylnicotinic acid.

-

Reductive Dechlorination: Under anaerobic conditions, the chlorine substituent may be removed via reductive dechlorination, a process observed for other chlorinated pyridines.[11] This would yield 6-methylnicotinic acid.

-

Dioxygenase-mediated Ring Cleavage: Some bacteria can directly cleave the pyridine ring without initial hydroxylation, using monooxygenase or dioxygenase enzymes.[12][13] This would lead to the formation of aliphatic intermediates.

-

-

Subsequent Ring Cleavage and Mineralization: Following initial modifications, the pyridine ring is typically cleaved. For instance, the degradation of nicotinic acid often proceeds through 6-hydroxynicotinic acid to 2,5-dihydroxypyridine, which is then cleaved by a dioxygenase.[14] The resulting aliphatic fragments are then expected to enter central metabolic pathways, such as the Krebs cycle, leading to complete mineralization to CO₂, water, and inorganic chloride.[12][13]

The overall investigatory workflow is designed to test these hypotheses systematically.

Caption: Workflow for Elucidating the Degradation Pathway of CMNA.

Experimental Design and Methodologies

To validate the postulated pathways, a series of controlled laboratory experiments are required. These protocols are designed based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data reliability and regulatory acceptance.[15][16]

Abiotic Degradation Studies

Objective: To determine the rate and products of hydrolysis and photolysis.

2.1.1. Protocol: Hydrolysis as a Function of pH

-

Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Incubation: Add a known concentration of CMNA (e.g., 10 mg/L) to each buffer solution in triplicate. Incubate in the dark at a constant temperature (e.g., 25°C).

-

Sterility Control: Include a control with a microbial inhibitor (e.g., sodium azide) or use sterile filtration to ensure observed degradation is not biotic.

-

Sampling: Collect samples at predetermined time points (e.g., 0, 1, 3, 7, 14, 28 days).

-

Analysis: Analyze samples immediately using HPLC-MS/MS to quantify the parent compound and identify any degradation products.

-

Causality: The inclusion of different pH values is critical because the hydrolysis of halogenated hydrocarbons can be acid or base-catalyzed.[2] Comparing degradation rates across the pH range allows for the determination of the dominant hydrolysis mechanism.

2.1.2. Protocol: Aqueous Photolysis

-

Preparation: Prepare a sterile aqueous solution of CMNA (e.g., 10 mg/L) in a quartz glass vessel to allow UV light penetration.

-

Irradiation: Expose the solution to a light source simulating natural sunlight (e.g., a xenon arc lamp).

-

Control: Run a parallel experiment in the dark to isolate light-induced degradation from hydrolysis.

-

Sampling: Collect samples at appropriate time intervals.

-

Analysis: Analyze using HPLC-MS/MS.

-

Causality: This experiment directly assesses the molecule's susceptibility to breakdown by solar energy. The dark control is essential to subtract the contribution of hydrolysis, ensuring that the observed degradation is solely due to photolysis.[8]

Biotic Degradation Studies (Aerobic Soil)

Objective: To determine the rate, extent, and pathway of microbial degradation in soil. This protocol is adapted from OECD Guideline 307.[16][17]

2.2.1. Protocol: Aerobic Soil Microcosm Study

-

Soil Selection: Use a well-characterized soil with known texture, organic carbon content, and microbial activity.[17]

-

Test Substance: For pathway elucidation, ¹⁴C-labeled CMNA is required to perform a mass balance and trace the formation of non-extractable residues and CO₂.[16] The label should be placed on the pyridine ring.

-

Microcosm Setup: Treat fresh soil samples (e.g., 50g) with the ¹⁴C-labeled CMNA. Adjust moisture to 40-60% of maximum water holding capacity.

-

Incubation: Incubate the microcosms in the dark at a controlled temperature (e.g., 20-25°C). Use biometer flasks that allow for the trapping of evolved ¹⁴CO₂ in an alkaline solution (e.g., NaOH or KOH).[18][19]

-

Sterile Control: Include autoclaved or gamma-irradiated soil samples treated with CMNA to distinguish biotic from abiotic degradation within the soil matrix.

-

Sampling: Sacrifice replicate microcosms at specified time points.

-

Extraction & Analysis:

-

Extract the soil with a suitable solvent (e.g., acetonitrile/water mixture).

-

Analyze the extracts by HPLC with radioactivity detection and LC-MS/MS for metabolite identification.

-

Measure the radioactivity in the CO₂ traps via liquid scintillation counting to quantify mineralization.

-

Determine the amount of non-extractable (bound) residues by combusting the extracted soil.

-

-

Causality: The use of ¹⁴C-labeled material is the gold standard for environmental fate studies. It allows for a complete mass balance, ensuring that all degradation products, including volatile CO₂ and soil-bound residues, are accounted for.[16] The sterile control is crucial for confirming that the observed degradation is microbially mediated.

Analytical Methodologies and Data Interpretation

Objective: To accurately quantify CMNA and its transformation products and to elucidate their chemical structures.

Quantitative Analysis

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for sensitive and specific quantification.[20][21][22]

| Parameter | Recommended Setting | Rationale |

| Column | C18 or Cyano (CN) reversed-phase | Provides good retention and separation for polar aromatic acids.[20][23] |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acid modifier ensures good peak shape and ionization efficiency in positive ion mode.[20][22] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The pyridine nitrogen is readily protonated, making ESI+ a sensitive choice. |

| Detection Mode | Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions.[20][22] |

Table 1: Key Parameters for a Robust LC-MS/MS Quantification Method.

Metabolite Identification

-

Initial Screening: Analyze samples using high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, to obtain accurate mass measurements of potential metabolites.

-

Structural Hypothesis: Propose structures based on the accurate mass and expected metabolic transformations (e.g., hydroxylation adds 16 Da, dechlorination subtracts 34 Da).

-

MS/MS Fragmentation: Compare the MS/MS fragmentation pattern of the suspected metabolite with that of the parent compound to identify common structural motifs.

-

Confirmation: If possible, confirm the structure by synthesizing the proposed metabolite and comparing its retention time and mass spectrum to the one observed in the study samples.

Pathway Construction and Kinetics

By integrating data from all experiments, a comprehensive degradation pathway can be proposed. The concentration of CMNA and its major transformation products should be plotted against time to determine degradation kinetics. This data is often fitted to first-order or more complex models to calculate degradation half-lives (DT₅₀) and DT₉₀ values.[16]

Caption: Hypothesized Degradation Pathways for CMNA.

Conclusion

Elucidating the degradation pathway of this compound requires a multi-faceted approach that combines abiotic and biotic testing methodologies. The experimental framework presented in this guide, grounded in established OECD protocols and advanced analytical techniques, provides a robust strategy for identifying degradation products, determining reaction kinetics, and constructing a comprehensive degradation map. The insights gained from such a study are indispensable for predicting the environmental persistence, potential for bioaccumulation, and overall ecological impact of this important industrial chemical.

References

- 1. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.viu.ca [web.viu.ca]

- 3. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Biodegradation of pyridine under UV irradiation]. | Semantic Scholar [semanticscholar.org]

- 5. UV photolysis for accelerating pyridine biodegradation. | Semantic Scholar [semanticscholar.org]

- 6. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Abiotic degradation (photodegradation and hydrolysis) of imidazolinone herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isolation of new 6-methylnicotinic-acid-degrading bacteria, one of which catalyses the regioselective hydroxylation of nicotinic acid at position C2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. oecd.org [oecd.org]

- 16. biotecnologiebt.it [biotecnologiebt.it]

- 17. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]

Methodological & Application

Synthesis of Novel Bioactive Scaffolds from 2-Chloro-6-methylnicotinic Acid: Application Notes and Protocols

Introduction: The Versatility of a Privileged Scaffold